N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
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Overview
Description
N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide typically involves the reaction of 4-(trifluoromethoxy)aniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Reactions: Derivatives with various substituents on the phenyl ring.
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alcohol groups.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide can be compared with other sulfonamide derivatives and trifluoromethoxy-substituted compounds:
Similar Compounds: Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 2,2-diphenyl-N-[4-(trifluoromethoxy)phenyl]acetamide.
Uniqueness: The presence of both the trifluoromethoxy group and the sulfonamide moiety in a single molecule imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. This combination is less common compared to other sulfonamide derivatives, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c14-13(15,16)20-11-8-6-10(7-9-11)17-21(18,19)12-4-2-1-3-5-12/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZDWFRBWDEBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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